L-METHIONINE-N-FMOC (15N)
Description
Significance of Stable Isotope Labeling in Biochemical Investigations
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its non-radioactive isotopes, such as replacing ¹⁴N with ¹⁵N. creative-proteomics.com This substitution creates a compound that is chemically identical to its natural counterpart but has a greater mass. This mass difference allows labeled molecules to be distinguished and traced within complex biological systems using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov
The significance of this methodology in biochemical investigations is multifaceted:
Tracing Metabolic Pathways: By introducing a stable isotope-labeled compound into a cell or organism, researchers can follow its journey through various metabolic pathways. silantes.com This allows for the elucidation of metabolic networks, the study of metabolic flux, and the discovery of new pathways. nih.gov
Quantitative Proteomics: In proteomics, stable isotope labeling is fundamental for accurate protein quantification. ckisotopes.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in media containing "heavy" labeled amino acids. researchgate.net When these labeled proteins are mixed with "light" proteins from a control sample, the ratio of heavy to light peptide signals in a mass spectrometer provides a precise measure of relative protein abundance. ckisotopes.com
Structural Biology: In NMR spectroscopy, isotopes like ¹⁵N are essential for determining the three-dimensional structures of proteins and other biomolecules. silantes.comsigmaaldrich.com Incorporating ¹⁵N simplifies complex NMR spectra and enables experiments that reveal information about molecular structure, dynamics, and interactions. sigmaaldrich.comnih.govportlandpress.com
The use of the ¹⁵N isotope is particularly advantageous as it is a key component of amino acids and proteins. nih.gov Its incorporation provides a direct window into protein synthesis, degradation, and nitrogen metabolism. nih.govnih.govacs.org Unlike radioactive isotopes, stable isotopes are not hazardous and can be used in long-term studies to investigate the dynamics of protein turnover and metabolic processes. creative-proteomics.com
| Application Area | Technique | Information Gained | Reference |
|---|---|---|---|
| Proteomics | Mass Spectrometry (e.g., SILAC) | Relative and absolute protein quantification, protein turnover rates. | nih.gov, researchgate.net |
| Metabolomics | Mass Spectrometry, NMR | Metabolic flux analysis, pathway elucidation, tracking nitrogen metabolism. | nih.gov, nih.gov |
| Structural Biology | Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure determination, protein dynamics, ligand-protein interactions. | symeres.com, silantes.com |
Role of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Peptide Chemistry
The chemical synthesis of peptides requires the sequential addition of amino acids to form a polypeptide chain. A critical challenge in this process is to prevent unwanted side reactions and ensure that the peptide bonds form only between the desired amino and carboxyl groups. This control is achieved by using "protecting groups" that temporarily block reactive functional groups. ontosight.ai
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the widely used Solid-Phase Peptide Synthesis (SPPS) method. mtoz-biolabs.comresearchgate.net In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process at each step. iris-biotech.de The Fmoc group is used to protect the alpha-amino group (Nα) of the incoming amino acid. ontosight.aipeptide.com
Key features and advantages of the Fmoc group include:
Base-Labile Removal: The Fmoc group is stable under acidic conditions but can be quickly and cleanly removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgthermofisher.com
Orthogonality: This base-lability creates an "orthogonal" protection scheme. The Fmoc group on the N-terminus can be removed without affecting the acid-labile protecting groups used for the amino acid side chains. peptide.comchempep.com This selective deprotection is crucial for controlled, stepwise chain elongation. peptide.com
Mild Conditions: The deprotection conditions are mild, which minimizes side reactions and preserves the integrity of sensitive or modified amino acids (e.g., phosphorylated or glycosylated residues) within the peptide sequence. americanpeptidesociety.orgnih.gov This has made Fmoc chemistry the preferred strategy for synthesizing complex and long peptides. americanpeptidesociety.org
Monitoring: The byproduct released during Fmoc removal (dibenzofulvene) has a strong UV absorbance, allowing the deprotection reaction to be monitored in real-time to ensure completion. wikipedia.orgseplite.com
The Fmoc strategy has largely superseded the older tert-butyloxycarbonyl (Boc) method, which requires repeated use of strong acids for deprotection, due to its milder conditions, higher yields, and compatibility with automated synthesizers. iris-biotech.dethermofisher.comnih.gov
| Feature | Fmoc Strategy | Boc Strategy | Reference |
|---|---|---|---|
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) | thermofisher.com |
| Deprotection Condition | Mild base (e.g., Piperidine) | Strong acid (e.g., Trifluoroacetic acid - TFA) | wikipedia.org, thermofisher.com |
| Side-Chain Protection | Acid-labile (e.g., tBu) | Acid-labile (requires stronger acid, e.g., HF) | iris-biotech.de |
| Key Advantage | Mild conditions, orthogonality, suitable for complex peptides and automation. | Useful for certain sequences prone to racemization under basic conditions. | americanpeptidesociety.org, nih.gov |
Contextualization of L-Methionine-N-Fmoc (15N) as a Premier Research Reagent
L-Methionine-N-Fmoc (15N) is a specialized chemical building block that integrates the principles of stable isotope labeling and Fmoc-based peptide synthesis. isotope.comisotope.com It is an L-methionine molecule where the nitrogen atom of the alpha-amino group is the ¹⁵N isotope, and this same amino group is protected by an Fmoc moiety. chemicalbook.comisotope.com This design makes it a premier reagent for researchers needing to synthesize custom peptides with a heavy isotope label at a specific methionine residue. chemimpex.com
The utility of this compound stems from its direct application in cutting-edge research areas:
MS-Based Protein Quantitation: Researchers can synthesize a peptide containing L-Methionine (¹⁵N) and use it as a heavy internal standard. When added to a complex biological sample (like a cell lysate), this labeled peptide can be used to accurately quantify the absolute amount of the corresponding native, unlabeled protein. isotope.comnist.gov
Biomolecular NMR Studies: Incorporating ¹⁵N-labeled methionine into a protein allows for site-specific investigation. isotope.comnih.gov This is invaluable for studying the structure and dynamics of a specific region of a protein, such as an active site or a protein-protein interaction interface. symeres.com Methionine is often found in functionally important regions of proteins, making it a key target for such studies.
Probing Protein Function: Because methionine is one of the two amino acids that initiate protein synthesis, labeling it can provide insights into the dynamics of protein synthesis and turnover. chemicalbook.comnih.gov
By providing L-methionine in a pre-labeled and pre-protected format, L-Methionine-N-Fmoc (15N) streamlines the synthesis of these critical research tools. chemimpex.com It eliminates the need for researchers to perform the labeling and protection steps themselves, ensuring high purity and isotopic enrichment, which are critical for the sensitivity and accuracy of subsequent experiments. isotope.comcreative-peptides.com Its use in SPPS allows for the precise placement of the ¹⁵N label within a peptide sequence, offering a level of control that is essential for detailed mechanistic and quantitative studies in proteomics and structural biology. symeres.compeptide.com
Properties
Molecular Weight |
372.44 |
|---|---|
Purity |
95% |
Origin of Product |
United States |
Synthetic Methodologies for L Methionine N Fmoc 15n and Its Derivatives
Strategies for ¹⁵N Isotopic Enrichment in Methionine Precursors
The foundational step in producing ¹⁵N-labeled methionine is the introduction of the heavy isotope into a suitable precursor molecule. This is typically achieved through biological or chemical synthesis routes.
In biological systems, such as recombinant protein expression in E. coli or mammalian cells like HEK293, ¹⁵N labeling is accomplished by growing the cells in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, most commonly ¹⁵NH₄Cl. rsc.org The cells then metabolically incorporate the ¹⁵N into the amino acids they synthesize. For specific labeling of methionine, the expression medium can be supplemented with ¹⁵N-labeled L-methionine. bioscience.co.uknih.gov This approach is particularly useful for producing uniformly or selectively labeled proteins for NMR spectroscopy. rsc.orgnih.govnih.gov However, a significant challenge in this method is metabolic scrambling, where the ¹⁵N isotope from the supplied amino acid is transferred to other amino acids through various metabolic pathways. nih.govnih.gov For instance, studies have shown that while methionine itself experiences minimal scrambling, other amino acids like glutamate (B1630785) are central precursors and can distribute the label widely. nih.govnih.gov To mitigate scrambling, researchers can adjust culture conditions or use specific E. coli strains that are auxotrophic for methionine. nih.gov
Chemical synthesis offers a more controlled approach to producing ¹⁵N-labeled methionine. Although less common for routine production due to complexity, it allows for precise placement of the isotope without the issue of metabolic scrambling. These methods would involve starting with a simple ¹⁵N-labeled precursor and building the methionine molecule through a series of organic reactions.
N-alpha-Fmoc Protection Protocols for L-Methionine in Synthesis
Once the ¹⁵N-labeled L-methionine is obtained, the α-amino group must be protected to prevent unwanted reactions during peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comwikipedia.orgproteogenix.science
The standard procedure for Fmoc protection of an amino acid involves reacting it with an activated Fmoc reagent. Common reagents include:
9-fluorenylmethyl chloroformate (Fmoc-Cl): This is a classic and highly reactive agent for Fmoc protection. The reaction is typically carried out under Schotten-Baumann conditions, using a base like sodium bicarbonate in a mixture of an organic solvent (like dioxane or DMF) and water to neutralize the hydrochloric acid byproduct. total-synthesis.com
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): This reagent is now more commonly used due to its increased stability and lower propensity to cause the formation of oligopeptides as a side reaction. total-synthesis.com
Fmoc benzotriazole-1-yl carbonate (Fmoc-OBt) and 9-fluorenylmethoxycarbonyl azide (B81097) (Fmoc-N3): These are alternative reagents for introducing the Fmoc group. wikipedia.orgtotal-synthesis.com
A notable side reaction during Fmoc protection is the formation of Fmoc-dipeptides and oligomers, which can be minimized by using reagents like Fmoc-OSu or by employing strategies such as intermediate silylation of the amino acid's carboxylic acid group. nih.gov The quality of the resulting Fmoc-amino acid is crucial, as impurities can be incorporated into the growing peptide chain during synthesis. nih.gov
Recent advancements have focused on developing greener and more efficient protocols for N-Fmoc protection, such as using ultrasound irradiation, which can lead to high yields in short reaction times without the need for a catalyst. scielo.br
Solid-Phase Synthesis Applications Utilizing Fmoc-Protected ¹⁵N-Methionine Building Blocks
Fmoc-L-methionine-¹⁵N is a key reagent for introducing a site-specific isotopic label into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). researchgate.net SPPS is a powerful technique where a peptide chain is assembled stepwise while being covalently attached to an insoluble solid support or resin. creative-peptides.compeptide.com The use of the Fmoc protecting group is central to the most common SPPS strategy. creative-peptides.comnih.gov
The general cycle of Fmoc-SPPS involves:
Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed with a mild base, typically 20% piperidine in DMF, to expose a free amine. wikipedia.org
Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-L-methionine-¹⁵N) is activated and coupled to the free amine of the resin-bound peptide. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). proteogenix.science
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. A significant advantage of using ¹⁵N-labeled methionine is the ability to track the peptide or protein using techniques like NMR spectroscopy or mass spectrometry, providing valuable structural and functional information. bioscience.co.uk
A potential issue when using methionine in SPPS is the oxidation of its thioether side chain to a sulfoxide (B87167). peptide.com This can be minimized by using scavengers during the final cleavage of the peptide from the resin. peptide.com Alternatively, using the methionine sulfoxide derivative during synthesis can improve solubility and be quantitatively reduced back to methionine in a final step. researchgate.net
Chemo-Enzymatic Approaches to Labeled Peptide Synthesis
Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative and complementary strategy to purely chemical methods like SPPS, particularly for the synthesis of long and complex peptides. qyaobio.com This approach combines the flexibility of chemical peptide synthesis with the high specificity and mild reaction conditions of enzymatic ligation. nih.govresearchgate.net
In the context of labeled peptides, a chemo-enzymatic strategy can be highly advantageous. For instance, a shorter peptide fragment containing the ¹⁵N-labeled methionine can be synthesized via SPPS and then ligated to other chemically synthesized or recombinantly expressed peptide fragments using a specific enzyme. nih.govsigmaaldrich.com This method can be more efficient and result in higher yields of the final labeled protein compared to total chemical synthesis, especially for larger proteins. nih.gov
Several classes of enzymes are employed for peptide ligation, including:
Sortases: These enzymes recognize a specific sorting signal (e.g., LPXTG) and catalyze a transpeptidation reaction, ligating one peptide to another. nih.govuva.nl
Asparaginyl Endopeptidases (AEPs): Enzymes like butelase 1 are highly efficient in catalyzing peptide bond formation and are particularly useful for peptide cyclization. uva.nlrsc.org
Subtilisin-derived variants and other proteases: Engineered proteases offer a broad scope for peptide ligation under specific conditions. qyaobio.comnih.gov
A key benefit of chemo-enzymatic synthesis for isotopic labeling is that it can circumvent the need for expensive, fully protected and labeled amino acids required for the complete synthesis of a large protein by SPPS. nih.gov Instead, a smaller, synthetically accessible labeled peptide segment can be incorporated into a larger protein scaffold. This approach has been successfully used to produce isotopically labeled α-synuclein for NMR studies. nih.gov Furthermore, chemo-enzymatic methods are being developed to synthesize isotopically labeled natural products, such as folates, in a one-pot reaction with high efficiency. acs.org
Applications in Quantitative Proteomics and Protein Dynamics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with ¹⁵N-Methionine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. sigmaaldrich.comthermofisher.comchempep.com In the context of L-METHIONINE-N-FMOC (¹⁵N), its application is indirect but crucial. While SILAC typically involves the in vivo incorporation of labeled amino acids into proteins during cell growth, peptides synthesized using Fmoc-(¹⁵N)-Met-OH can be used as reference standards for the absolute quantification of proteins in SILAC experiments.
In a typical SILAC experiment, one population of cells is grown in a medium containing "light" (e.g., ¹⁴N) amino acids, while another is grown in a medium with "heavy" (e.g., ¹⁵N) amino acids. sigmaaldrich.comwikipedia.org After experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of the intensity of the heavy and light peptides provides a precise measure of the relative protein abundance.
While methionine is one of the amino acids that can be used for labeling in SILAC, the use of synthesized peptides from L-METHIONINE-N-FMOC (¹⁵N) comes into play in what is known as the "spike-in" SILAC approach or for absolute quantification. In this method, a known quantity of a heavy-labeled synthetic peptide (synthesized using Fmoc-(¹⁵N)-Met-OH) corresponding to a target protein is added to the sample. This allows for the determination of the absolute amount of the endogenous protein.
A key advantage of using stable isotopes is the ability to combine samples at an early stage, minimizing experimental variability. sigmaaldrich.com The mass shift created by the incorporation of ¹⁵N allows for clear differentiation in the mass spectrometer.
Table 1: Mass Shift in a Methionine-Containing Peptide due to ¹⁵N Labeling
| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Da) |
| PEPTIDE-Met | Light (¹⁴N) | 1000.00 | 0 |
| PEPTIDE-Met | Heavy (¹⁵N) | 1001.00 | +1.00 |
This table illustrates the principle of mass shift for a hypothetical peptide containing one methionine residue labeled with a single ¹⁵N atom.
Quantification of Protein Turnover and Synthesis Rates
The study of protein turnover, which encompasses both protein synthesis and degradation, is fundamental to understanding cellular dynamics. nih.govresearchgate.net Stable isotope labeling with ¹⁵N-amino acids is a key technique for measuring these rates. nih.govmetsol.com L-METHIONINE-N-FMOC (¹⁵N) is used to synthesize ¹⁵N-methionine-containing peptides that can act as standards for quantifying the rate of incorporation of labeled amino acids into proteins over time. nih.gov
In a typical pulse-SILAC experiment, cells are switched from a "light" medium to a "heavy" medium containing ¹⁵N-labeled amino acids. wikipedia.orgchempep.com The rate at which the heavy-labeled peptides appear and the light-labeled peptides disappear provides a measure of protein synthesis and degradation rates, respectively. chempep.com The fractional synthesis rate (FSR) can be determined from the relative intensities of the labeled and unlabeled peptides. nih.gov
Research has demonstrated that the incorporation of ¹⁵N amino acids leads to a discernible mass shift in the isotopic distribution of peptides, which can be analyzed to calculate protein synthesis rates. nih.gov For instance, in a study on pancreatic cancer cells, the fractional synthesis rates of several proteins were determined to be in the range of 44–76% over a 72-hour period using ¹⁵N labeling. nih.gov
Table 2: Example Data for Fractional Synthesis Rate (FSR) Calculation
| Protein | Time Point (hours) | Ratio of Heavy (¹⁵N) to Light (¹⁴N) Peptide | Calculated FSR (%) |
| Protein A | 24 | 0.25 | 25 |
| Protein A | 48 | 0.50 | 50 |
| Protein A | 72 | 0.75 | 75 |
| Protein B | 24 | 0.15 | 15 |
| Protein B | 48 | 0.30 | 30 |
| Protein B | 72 | 0.45 | 45 |
This table provides a hypothetical example of how the ratio of heavy to light peptides over time can be used to determine the fractional synthesis rate of different proteins.
Elucidation of Protein-Protein Interaction Dynamics
Understanding the dynamics of protein-protein interactions is crucial for deciphering cellular signaling pathways and protein function. chempep.com SILAC-based quantitative proteomics has been widely applied to study these interactions. chempep.com In this context, L-METHIONINE-N-FMOC (¹⁵N) can be used to synthesize labeled peptides that correspond to proteins involved in an interaction complex. These peptides can then be used as standards for accurately quantifying changes in the composition of protein complexes under different conditions.
For example, in a pull-down or immunoprecipitation experiment, a "bait" protein is used to isolate its interaction partners. By comparing the ratios of heavy- and light-labeled interactors from different experimental conditions, one can quantify changes in the interaction network. chempep.com The use of synthetic peptides from Fmoc-(¹⁵N)-Met-OH can help to absolutely quantify the stoichiometry of the interacting partners. Methionine residues are often found at protein-protein recognition sites, making methionine-labeled peptides particularly relevant for these studies. nih.gov
Advanced Proteomic Workflows Incorporating ¹⁵N-Labeled Peptides for Quantitative Analysis
L-METHIONINE-N-FMOC (¹⁵N) is a valuable tool for generating the stable isotope-labeled peptides that are central to many advanced quantitative proteomic workflows. researchgate.netfrontiersin.orgescholarship.org These workflows often rely on the use of labeled peptides as internal standards for accurate and reproducible quantification of proteins in complex mixtures, such as cell lysates or plasma. nih.govresearchgate.net
One such application is in targeted proteomics, where specific proteins of interest are quantified using techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). In these methods, a known amount of a heavy-labeled synthetic peptide (synthesized using Fmoc-(¹⁵N)-Met-OH) is spiked into a sample. shoko-sc.co.jp The mass spectrometer is then programmed to specifically detect and quantify both the labeled internal standard and the endogenous, unlabeled peptide. The ratio of their signals allows for precise quantification of the target protein.
The synthesis of these labeled peptides is a well-established process. nih.govshoko-sc.co.jplifetein.com It typically involves Fmoc solid-phase peptide synthesis, where the Fmoc-protected amino acids, including Fmoc-(¹⁵N)-Met-OH, are sequentially coupled to a solid support to build the desired peptide chain. nih.gov
Table 3: Components of a Solid-Phase Synthesis for a ¹⁵N-Methionine Labeled Peptide
| Component | Function |
| Solid Support (e.g., Wang resin) | The insoluble matrix on which the peptide is synthesized. |
| Fmoc-Amino Acids | Building blocks of the peptide, with the N-terminus protected by an Fmoc group. |
| Fmoc-(¹⁵N)-Met-OH | The specific ¹⁵N-labeled amino acid building block. |
| Coupling Reagents (e.g., DIC/HOBt) | Activate the carboxylic acid group of the amino acid for peptide bond formation. |
| Deprotection Reagent (e.g., Piperidine) | Removes the Fmoc group from the N-terminus to allow for the next coupling step. |
| Cleavage Cocktail (e.g., TFA-based) | Releases the completed peptide from the solid support. |
This table outlines the key components and their functions in the synthesis of a ¹⁵N-labeled peptide using Fmoc chemistry. nih.gov
The use of these advanced workflows, enabled by compounds like L-METHIONINE-N-FMOC (¹⁵N), allows for the quantification of thousands of proteins in a single experiment, providing deep insights into the dynamics of the proteome. nih.govfrontiersin.orgescholarship.org
Applications in Metabolomics and Metabolic Flux Analysis
Isotopic Tracing for De Novo Biosynthesis Pathway Elucidation
Isotopic tracing with ¹⁵N-labeled methionine is a critical technique for elucidating the de novo biosynthesis pathways of various nitrogen-containing metabolites. When cells are cultured in a medium containing L-Methionine-N-FMOC (¹⁵N), the ¹⁵N atom is incorporated into methionine and subsequently transferred to other molecules through interconnected metabolic pathways. By tracking the distribution of the ¹⁵N label in different metabolites over time, researchers can map out and validate biosynthetic routes.
For instance, the nitrogen from methionine can be traced as it is incorporated into other amino acids, nucleotides, and polyamines. This approach has been instrumental in understanding the complex network of reactions involved in cellular growth and proliferation. The use of stable isotopes like ¹⁵N is advantageous as it does not involve radioactivity, making it a safer and more stable tracer for metabolic studies.
Quantification of Metabolic Fluxes in Cellular Systems Using ¹⁵N-Methionine Tracers
Metabolic flux analysis (MFA) using ¹⁵N-methionine tracers allows for the quantification of the rates (fluxes) of metabolic reactions within a cell. nih.gov By measuring the rate of ¹⁵N incorporation from labeled methionine into downstream metabolites, it is possible to determine the activity of specific metabolic pathways. nih.gov This quantitative data is essential for understanding how cellular metabolism adapts to different physiological conditions or genetic modifications.
A common application is in studying the methionine cycle, where methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions. creative-proteomics.com Following the methyl donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can be remethylated to regenerate methionine, completing the cycle. By using ¹⁵N-methionine, the flux through this entire cycle can be precisely quantified. nih.gov
Below is an interactive data table summarizing representative metabolic fluxes determined using ¹⁵N-methionine tracers in a hypothetical cellular system.
| Metabolic Pathway | Flux (relative units) | Key Enzyme |
| Methionine Cycle | 100 | Methionine Adenosyltransferase |
| Transsulfuration Pathway | 30 | Cystathionine β-synthase |
| Polyamine Biosynthesis | 15 | Ornithine Decarboxylase |
| Protein Synthesis | 250 | Aminoacyl-tRNA Synthetases |
This table illustrates how ¹⁵N-methionine tracing can provide quantitative data on the distribution of methionine into major metabolic pathways.
Analysis of Nitrogen Metabolism and Methionine Salvage Pathways
¹⁵N-labeled methionine is particularly valuable for investigating nitrogen metabolism and the methionine salvage pathway. The methionine salvage pathway is a series of reactions that regenerate methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov This pathway is crucial for conserving the methionine pool and maintaining cellular function.
By tracing the flow of ¹⁵N from methionine through the intermediates of the salvage pathway, researchers can assess the efficiency and regulation of this metabolic route. researchgate.net This has significant implications for understanding diseases where methionine metabolism is dysregulated, such as certain types of cancer. creative-proteomics.com The analysis of nitrogen distribution from ¹⁵N-methionine also provides a broader understanding of how nitrogen is assimilated and partitioned among different biomolecules within the cell.
Integration of ¹⁵N-Labeling with Ultra-High Resolution Mass Spectrometry for Metabolomic Profiling
The combination of ¹⁵N-labeling with ultra-high resolution mass spectrometry (UHR-MS) represents a state-of-the-art approach for comprehensive metabolomic profiling. plos.org UHR-MS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between molecules with very small mass differences. This high resolving power is critical for accurately identifying and quantifying ¹⁵N-labeled metabolites in complex biological samples. nih.gov
When cells are fed with L-Methionine-N-FMOC (¹⁵N), the resulting ¹⁵N-enriched metabolites can be detected and quantified by UHR-MS. acs.org The mass shift caused by the incorporation of ¹⁵N allows for the clear differentiation of labeled and unlabeled species. This enables precise measurement of isotopic enrichment and facilitates the identification of novel metabolites and pathways that utilize methionine-derived nitrogen.
The following table details the key analytical advantages of integrating ¹⁵N-labeling with UHR-MS.
| Feature | Advantage |
| High Mass Accuracy | Enables confident identification of labeled metabolites based on their exact mass. |
| High Resolution | Allows for the separation of isotopic peaks from other interfering signals in complex mixtures. |
| Sensitivity | Facilitates the detection of low-abundance metabolites that have incorporated the ¹⁵N label. |
| Quantitative Accuracy | Provides precise measurements of the degree of ¹⁵N enrichment, which is crucial for flux analysis. |
Applications in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy
Isotopic Labeling Strategies for Protein and Peptide Structural Determination
Isotopic labeling is an indispensable tool in NMR-based structural biology. By replacing the common ¹⁴N with NMR-active ¹⁵N, researchers can exploit the nuclear properties of ¹⁵N to extract detailed structural information. nih.gov The choice between uniform and selective labeling depends on the size of the biomolecule and the specific questions being addressed.
In solution NMR, proteins are typically expressed in bacteria grown on minimal media where the sole nitrogen source is a ¹⁵N-labeled compound like ammonium (B1175870) chloride, leading to uniform ¹⁵N labeling. protein-nmr.org.uk This allows for the acquisition of a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which produces a unique peak for each backbone and side-chain amide group, effectively serving as a protein's "fingerprint". protein-nmr.org.uk
However, for larger proteins, uniformly labeled spectra can become overly complex due to severe signal overlap. nih.gov This is where selective labeling becomes invaluable. By using L-METHIONINE-N-FMOC (¹⁵N) in peptide synthesis or by supplying ¹⁵N-methionine in cell-based expression systems, a ¹⁵N label can be introduced only at methionine residues. nih.govwhiterose.ac.uk This approach drastically simplifies the resulting ¹H-¹⁵N HSQC spectrum, reducing the number of peaks and making it easier to assign and analyze signals from specific sites. westmont.edu Methionine is a particularly useful target for selective labeling due to its relatively low abundance and its frequent presence in functionally significant regions, such as hydrophobic cores and active sites. whiterose.ac.uk This targeted approach is highly effective for validating protein structures and mapping functional sites.
| Labeling Strategy | Description | Primary Advantage | Common Application |
|---|---|---|---|
| Uniform ¹⁵N-Labeling | All nitrogen atoms in the protein are replaced with the ¹⁵N isotope. | Provides a global view of the protein, with a signal for nearly every residue. protein-nmr.org.uk | Initial structural assessment and assignment of small to medium-sized proteins. protein-nmr.org.uk |
| Selective ¹⁵N-Labeling (e.g., Methionine) | Only specific amino acid types (e.g., methionine) are ¹⁵N-labeled. | Reduces spectral complexity, allowing for focused analysis of specific sites in large proteins. nih.govnih.gov | Studying specific regions, simplifying assignments, and probing functional sites in large or complex systems. westmont.edu |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure of large, non-crystalline, and insoluble biological assemblies such as membrane proteins and amyloid fibrils, which are inaccessible to solution NMR. nih.gov In ssNMR, spectral simplification through selective isotopic labeling is often crucial due to inherently broader resonance lines compared to solution NMR.
Incorporating a ¹⁵N-labeled methionine via L-METHIONINE-N-FMOC (¹⁵N) during peptide synthesis allows researchers to obtain specific structural information from these complex systems. nih.gov For membrane proteins embedded in lipid bilayers, the anisotropic NMR parameters—such as the ¹H-¹⁵N dipolar coupling and the ¹⁵N chemical shift anisotropy (CSA)—are not averaged out as they are in solution. nih.govpnas.org These parameters are highly dependent on the orientation of the peptide backbone relative to the external magnetic field. By measuring these parameters at a selectively labeled methionine site, researchers can determine the orientation of that specific peptide plane, providing key restraints for building a high-resolution 3D structure of the protein within its native-like membrane environment. nih.govnih.govportlandpress.com
Probing Protein Dynamics and Conformational Changes
Proteins are not static entities; their functions are intrinsically linked to their dynamic motions, which span a vast range of timescales. nih.gov NMR spectroscopy is uniquely suited to characterize these dynamics at atomic resolution. By introducing a ¹⁵N label at a methionine residue, it becomes possible to probe the local mobility and conformational changes at that specific site. mdpi.com
A suite of ¹⁵N relaxation experiments, including the measurement of longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear Nuclear Overhauser Effect (NOE), can provide quantitative information about motions on the picosecond-to-nanosecond timescale. acs.org Furthermore, techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR can detect and characterize slower conformational exchange processes occurring on the microsecond-to-millisecond timescale. Selectively labeling methionine allows these powerful techniques to be applied to specific regions of interest, providing insights into allosteric regulation, enzyme catalysis, and protein folding pathways. bohrium.com
| NMR Experiment | Timescale of Motion Detected | Information Gained |
|---|---|---|
| ¹⁵N R₁, R₂, NOE | Picoseconds to Nanoseconds (ps-ns) | Provides information on the amplitude and rate of fast internal bond vector motions (flexibility). acs.org |
| ¹⁵N CPMG Relaxation Dispersion | Microseconds to Milliseconds (µs-ms) | Characterizes slower conformational exchange between different states, yielding kinetic and thermodynamic parameters. |
Ligand Binding and Protein-Ligand Interaction Studies using ¹⁵N-Labeled Probes
Understanding how proteins interact with ligands, such as small molecules, drugs, or other biomolecules, is fundamental to biology and drug discovery. NMR is a premier technique for studying these interactions in solution. creative-biostructure.com The most common method is chemical shift perturbation (CSP) mapping, also known as NMR titration. duke.eduacs.orgkoreascience.kr
This experiment involves monitoring the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein as an unlabeled ligand is incrementally added. nih.govbeilstein-journals.org When the ligand binds, it alters the local chemical environment of amino acid residues at the binding interface, causing their corresponding peaks in the HSQC spectrum to shift or broaden. nih.gov By selectively labeling methionine residues, researchers can efficiently determine if these specific residues are part of the binding site. researchgate.net If the methionine peak shifts upon ligand titration, it provides strong evidence that the methionine residue is at or near the interaction surface. This approach is highly effective for mapping binding sites, determining binding affinities (Kd), and elucidating the structural basis of molecular recognition. koreascience.krnih.gov
Applications in Mass Spectrometry Based Analytical Methodologies
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Peptides and Proteins
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold-standard methodology for the absolute quantification of analytes, and the use of stable isotope-labeled internal standards is fundamental to this approach. nih.gov In the context of proteomics, synthetic peptides labeled with stable isotopes (e.g., ¹⁵N, ¹³C) are considered the "absolute standard" or "etalon" for quantifying endogenous peptides and, by extension, their parent proteins. nih.gov
L-METHIONINE-N-FMOC (¹⁵N) is an essential building block for the solid-phase synthesis of these labeled peptide standards. During synthesis, it is incorporated into a peptide sequence that is identical to a target "proteotypic" peptide—a peptide unique to the protein of interest that is consistently generated during enzymatic digestion. nih.gov
The process involves:
Synthesis of the Labeled Standard: A peptide sequence identical to the target analyte is synthesized, incorporating one or more ¹⁵N-labeled amino acids, such as ¹⁵N-Methionine derived from L-METHIONINE-N-FMOC (¹⁵N). This creates a "heavy" version of the peptide.
Sample Spiking: A precisely known amount of the heavy peptide internal standard (IS) is added to the biological sample (e.g., plasma, tissue lysate) at the earliest stage of sample preparation. nih.gov
Sample Processing and Analysis: The sample is processed, which typically includes protein denaturation, reduction, alkylation, and enzymatic digestion. The heavy IS undergoes the exact same processing steps and potential losses as the endogenous "light" analyte.
Mass Spectrometry Detection: The digest is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer detects both the light (analyte) and heavy (IS) peptide signals, which are chemically identical but have different masses.
Quantification: The absolute quantity of the endogenous peptide is calculated based on the ratio of the MS signal intensities of the light and heavy peptides, referenced to the known amount of the spiked IS. nih.gov
This IDMS approach effectively corrects for variations in sample preparation, matrix effects, and instrument response, enabling highly accurate and reproducible absolute quantification.
Table 1: Key Parameters in an IDMS Workflow for a Target Peptide
| Parameter | Description | Typical Value/Specification |
| Internal Standard | Synthetic peptide with ¹⁵N-Methionine | Isotopic Purity >99% |
| Analyte | Endogenous peptide from target protein | Natural isotopic abundance |
| Mass Spectrometry | High-resolution MS or Tandem MS | Q-Exactive Orbitrap, Triple Quadrupole |
| Quantification | Ratio of MS peak areas | (Peak Area Analyte / Peak Area IS) * [IS] |
| Precision | Coefficient of Variation (CV) | <10-15% |
Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) Assays Utilizing ¹⁵N-Methionine Internal Standards
Targeted proteomics assays, such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), provide exceptional sensitivity and specificity for quantifying specific proteins in complex mixtures. These hypothesis-driven methods rely heavily on stable isotope-labeled peptides, synthesized using precursors like L-METHIONINE-N-FMOC (¹⁵N), as internal standards to ensure analytical robustness. nih.govthermofisher.com
In an MRM experiment, typically performed on a triple quadrupole mass spectrometer, a specific precursor ion (the peptide of interest) is selected in the first quadrupole, fragmented in the second, and specific fragment ions (transitions) are monitored in the third. sigmaaldrich.com This highly selective process minimizes interferences. PRM, often performed on high-resolution Orbitrap instruments, similarly isolates a precursor ion but monitors all resulting fragment ions in a high-resolution MS² scan, offering enhanced specificity. nih.gov
The role of the ¹⁵N-Methionine labeled internal standard is crucial:
Assay Development: The labeled peptide is used to optimize MS parameters, including precursor/fragment ion selection and collision energy, to create a sensitive and specific detection method.
Retention Time Scheduling: The labeled peptide provides a precise retention time marker, allowing the instrument to monitor for the target peptide only within a narrow time window, thereby increasing the number of peptides that can be monitored in a single run. nih.gov
Accurate Quantification: By spiking the labeled standard into the sample, the ratio of the endogenous peptide's signal to the standard's signal is used for quantification. This ratiometric measurement corrects for variability in sample injection, ionization efficiency, and instrument performance, leading to high precision, with coefficients of variation (CVs) often below 5%. thermofisher.com
The use of an internal standard for every peptide analyte is a key feature for developing robust and reproducible MRM and PRM assays suitable for biomarker verification and validation studies. thermofisher.com
Table 2: Comparison of MRM and PRM Assay Characteristics with ¹⁵N Internal Standards
| Feature | Multiple Reaction Monitoring (MRM) | Parallel Reaction Monitoring (PRM) |
| Instrument | Triple Quadrupole MS | High-Resolution MS (e.g., Orbitrap) |
| Precursor Selection | Yes (Q1) | Yes (Quadrupole) |
| Fragment Detection | Pre-selected transitions (Q3) | Full MS² scan of all fragments |
| Internal Standard | ¹⁵N-labeled peptide | ¹⁵N-labeled peptide |
| Primary Advantage | High sensitivity, high throughput | High specificity, confident identification |
| Application | Targeted quantification, validation | Targeted quantification, verification |
Derivatization Strategies with Fmoc-Cl for Enhanced Detection Sensitivity in Amino Acid Analysis
For the analysis of free amino acids, which are often present at low concentrations and exhibit poor chromatographic retention and ionization efficiency, a chemical derivatization step is frequently employed. nih.govnih.gov Derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a well-established strategy that significantly improves the analytical characteristics of amino acids for LC-MS/MS analysis. nih.govsigmaaldrich.com
The Fmoc-Cl reagent reacts with the primary and secondary amino groups of amino acids, attaching the bulky, apolar Fmoc group. nih.gov This modification imparts several key benefits:
Enhanced Chromatographic Retention: The hydrophobic Fmoc group increases the retention of the normally polar amino acids on reversed-phase HPLC columns, allowing for better separation from interfering matrix components. nih.gov
Improved Ionization Efficiency: The Fmoc moiety enhances the response in electrospray ionization (ESI), particularly in negative ion mode, leading to greater sensitivity. nih.govresearchgate.net
Increased Specificity: The Fmoc derivatives produce specific fragment ions during tandem mass spectrometry (MS/MS), enabling the development of highly selective MRM transitions for each amino acid. sigmaaldrich.com
Simplified Sample Cleanup: The apolar nature of the derivatized amino acids allows for efficient purification from the biological matrix using a simple solid-phase extraction (SPE) step, which reduces ion suppression and improves signal-to-noise ratios. nih.gov
In this context, while L-METHIONINE-N-FMOC (¹⁵N) is already derivatized, its ¹⁵N-labeled, underivatized counterpart (¹⁵N-L-Methionine) would be used as an internal standard. It would be added to the sample, derivatized with Fmoc-Cl alongside the endogenous amino acids, and used for accurate quantification via isotope dilution. This approach achieves limits of detection as low as the femtomole range. nih.gov
Application in Comprehensive Amino Acid Profiling and Quantification in Complex Biological Matrices
The accurate measurement of amino acid profiles in biological matrices such as plasma, urine, cerebrospinal fluid (CSF), and tissue extracts is crucial for studying metabolic pathways and diagnosing diseases. nih.govnih.gov The combination of isotope dilution, chemical derivatization, and UPLC-MS/MS provides a powerful platform for high-throughput, sensitive, and specific quantification of a comprehensive panel of amino acids. nih.gov
In a typical workflow, a suite of stable isotope-labeled amino acids, including ¹⁵N-Methionine, are added as internal standards to the biological sample. The sample is then deproteinized, and the amino acids are chemically derivatized (e.g., with Fmoc-Cl or other reagents) to improve their analytical performance. nih.govnih.gov The derivatized sample is then analyzed by UPLC-MS/MS, often using an MRM-based method where a specific precursor-product ion transition is monitored for each amino acid and its corresponding labeled internal standard.
This methodology allows for the simultaneous quantification of over 30 amino acids in a single, rapid analysis. nih.gov The use of stable isotope-labeled internal standards for each analyte is critical for correcting matrix effects, which can vary significantly between different biological samples and between different amino acids within the same sample. This ensures high accuracy and precision across a wide dynamic range of concentrations, making it a superior alternative to traditional methods that may not employ mass spectrometric detection. nih.gov
Advanced Research Perspectives and Emerging Methodologies
Development of Reversible Bioconjugation Strategies Utilizing Methionine Residues in Peptides
The development of site-selective and reversible bioconjugation methods for methionine residues is a significant area of research, offering precise control over peptide and protein modification. researchgate.netresearchgate.net One of the key challenges in peptide chemistry has been the selective modification of methionine due to its relatively low abundance and reactivity compared to other amino acid residues. researchgate.net However, recent advancements have led to novel strategies that overcome these limitations.
A notable strategy involves the ruthenium-catalyzed sulfimidation of methionine residues in peptides. researchgate.netnih.gov This method allows for the formation of a sulfimide (B8482401) bond, which can be reversed under specific conditions, such as in the presence of glutathione, a common intracellular reducing agent. researchgate.netnih.gov This "on/off" switching capability provides a unique tool for peptide chemistry and the development of peptide-based drugs. researchgate.netnih.gov
Another approach utilizes hypervalent iodine reagents to achieve methionine bioconjugation. chemrxiv.org This method, termed Redox Activated Chemical Tagging (ReACT), employs oxaziridine (B8769555) reagents for the selective N-transfer tagging of methionine to form a sulfimide conjugate. chemrxiv.org The stability of the resulting sulfimide adduct can be tuned by modifying the structure of the oxaziridine reagent, which is crucial for applications such as peptide stapling to enhance cellular uptake. chemrxiv.org
These reversible strategies are pivotal for a range of applications, including:
Peptide-drug conjugates: The ability to release a drug from a peptide carrier in a controlled manner. nih.gov
Peptide stapling: Creating cyclic peptides with improved stability and cell permeability. nih.govchemrxiv.org
Late-stage peptide functionalization: Modifying peptides after their synthesis to introduce new functionalities. researchgate.netnih.gov
| Bioconjugation Strategy | Reagent/Catalyst | Key Feature | Potential Application |
| Sulfimidation | Ruthenium catalyst | Reversible in the presence of glutathione. researchgate.netnih.gov | Controlled release of peptide-drug conjugates. nih.gov |
| Redox Activated Chemical Tagging (ReACT) | Oxaziridine reagents | Tunable stability of the sulfimide adduct. chemrxiv.org | Peptide stapling for improved cell uptake. chemrxiv.org |
| Alkylation | Hypervalent iodine salts | Mild reaction conditions. researchgate.net | Late-stage functionalization of peptides. researchgate.net |
Integration with Bioorthogonal Chemistry for In Vitro and In Vivo Labeling Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netescholarship.orgnih.gov The use of L-METHIONINE-N-FMOC (¹⁵N) is integral to these strategies, particularly in the synthesis of ¹⁵N-labeled peptides and proteins. The Fmoc group is a base-labile protecting group used in solid-phase peptide synthesis, allowing for the precise incorporation of ¹⁵N-methionine at specific positions within a peptide sequence. sigmaaldrich.commerckmillipore.com
Once the ¹⁵N-labeled peptide is synthesized and deprotected, the isotopic label serves as a unique probe for various analytical techniques. In the context of bioorthogonal chemistry, the methionine residue itself, or a bioorthogonally functionalized version, can be targeted for specific labeling in vitro and in vivo. researchgate.netreading.ac.uk
The general strategy involves a two-step process:
Incorporation of a bioorthogonal handle: A non-native functional group (the "handle") is introduced into a biomolecule, in this case, a peptide containing ¹⁵N-methionine. This can be achieved through the synthesis of peptides with unnatural amino acids bearing bioorthogonal functionalities.
Bioorthogonal ligation: The bioorthogonal handle is then selectively reacted with a probe molecule containing a complementary functional group. escholarship.org
Common bioorthogonal reactions include the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC). escholarship.orgresearchgate.net For in vivo applications, the delivery of the metabolic precursors for labeling is a critical step and can be achieved through various methods such as direct injection or the use of nanocarriers. researchgate.net The ¹⁵N label on the methionine provides an additional layer of information, allowing for the quantification and tracing of the labeled peptides in complex biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com
Advancements in High-Throughput Screening of Labeled Compound Libraries for Biochemical Assays
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. nih.gov The use of ¹⁵N-labeled compound libraries, synthesized using building blocks like L-METHIONINE-N-FMOC (¹⁵N), offers significant advantages in HTS campaigns. ku.edu
The incorporation of a stable isotope label, such as ¹⁵N, provides a distinct mass signature that can be readily detected by mass spectrometry. This is particularly useful in biochemical assays where the goal is to identify compounds that bind to a specific protein target or inhibit an enzyme. researchgate.net
Recent advancements in HTS technologies, such as the fiber-optic array scanning technology (FAST), enable the screening of millions to billions of compounds in a short period. nih.gov When combined with libraries of ¹⁵N-labeled compounds, these platforms can rapidly identify "hits" with high sensitivity and specificity.
The workflow for such a screening process typically involves:
Library Synthesis: A diverse library of compounds is synthesized, with each member containing a ¹⁵N label.
Incubation with Target: The library is incubated with the biological target of interest (e.g., a protein).
Detection of Binding: Unbound compounds are washed away, and the compounds that have bound to the target are detected based on their ¹⁵N signature using mass spectrometry.
This approach allows for the direct identification and quantification of binding events, reducing the number of false positives often associated with traditional fluorescence-based HTS methods. nih.gov
| HTS Technology | Throughput | Advantage of ¹⁵N-Labeling |
| Conventional HTS | ~100,000 compounds/day | Provides a unique mass signature for hit identification. |
| Fiber-Optic Array Scanning Technology (FAST) | ~5 million compounds/minute nih.gov | Enables rapid and sensitive detection of binding events. |
Computational and Bioinformatics Tools for Analysis of ¹⁵N-Isotopologue Data in Systems Biology
The vast amounts of data generated from experiments using ¹⁵N-labeled compounds, such as L-METHIONINE-N-FMOC (¹⁵N), necessitate the use of advanced computational and bioinformatics tools for analysis and interpretation. energy.govnih.gov These tools are essential for translating raw data into meaningful biological insights within the framework of systems biology. moneynation.com
Systems biology aims to understand the complex interactions within biological systems. moneynation.com ¹⁵N-isotopologue data, which provides information on the metabolic fate of the labeled methionine, is a key input for constructing and validating computational models of metabolic networks. energy.gov
Several types of computational tools are employed for the analysis of ¹⁵N-isotopologue data:
Data Processing Software: These tools are used to process the raw data from mass spectrometry or NMR experiments to identify and quantify the ¹⁵N-labeled metabolites.
Metabolic Flux Analysis (MFA) Software: MFA is a powerful technique used to calculate the rates of metabolic reactions in a biological system. ¹⁵N-labeling data is crucial for MFA, and specialized software is used to perform these calculations.
Network Analysis Tools: These tools, such as Cytoscape, are used to visualize and analyze complex biological networks, helping to identify key pathways and regulatory points that are affected by a particular condition or perturbation. moneynation.com
Multi-omics Integration Platforms: These platforms are designed to integrate data from different "omics" fields (genomics, proteomics, metabolomics) to provide a holistic view of the biological system. moneynation.com
The integration of these computational tools allows researchers to build predictive models of cellular metabolism and to understand how these systems respond to various stimuli. energy.govnih.gov
Future Directions and Uncharted Research Avenues
Novel Fmoc-Based Derivatization Chemistries for Enhanced Analytical Resolution
The 9-fluorenylmethoxycarbonyl (Fmoc) group is fundamental not only for solid-phase peptide synthesis but also as a derivatizing agent for enhancing the detection of amino acids in analytical chromatography. Future research is poised to develop novel Fmoc-based chemistries that offer superior analytical resolution and sensitivity, particularly when analyzing complex biological samples.
Current methods using agents like fluorenylmethyl chloroformate (FMOC-Cl) significantly improve the analysis of amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or mass spectrometry (MS) detection. nih.gov These methods increase the hydrophobicity of polar amino acids, leading to better retention and separation on C18 columns. researchgate.net Improvements have been made to achieve quantitative derivatization, even for traditionally challenging amino acids like histidine and tyrosine, resulting in stable derivatives with low detection limits in the femtomole range. nih.gov
However, the next generation of derivatization reagents will likely focus on overcoming remaining challenges. This includes minimizing the formation of hydrolysis byproducts and enhancing ionization efficiency in MS. nih.govnih.gov The development of "smart" Fmoc tags that incorporate features to improve chromatographic separation and introduce a permanent charge for enhanced MS sensitivity is a promising area. Furthermore, creating derivatization protocols that are more robust, faster, and easily automated will be critical for high-throughput applications in metabolomics and exposome research. researchgate.netnih.gov For ¹⁵N-labeled compounds like L-methionine, these advanced derivatization strategies will enable more precise quantification at lower concentrations, which is crucial for tracking subtle metabolic fluxes.
Expansion of ¹⁵N-Methionine Tracing to Novel Metabolic Networks
Stable isotope tracing using compounds like ¹⁵N-methionine has become an indispensable tool for metabolic flux analysis. creative-proteomics.com This approach allows researchers to follow the journey of the nitrogen atom from methionine as it is incorporated into various biomolecules, providing a dynamic view of metabolic pathways. researchgate.netnih.gov To date, ¹⁵N-methionine tracing has been instrumental in studying central carbon metabolism, amino acid biosynthesis, and pathways related to cancer and nonalcoholic fatty liver disease (NAFLD). nih.govumn.edunih.gov
The future lies in expanding this powerful technique to novel and less-explored metabolic networks. Methionine metabolism is intricately linked to several critical cellular processes beyond protein synthesis, including:
Epigenetics: As the precursor to S-adenosylmethionine (SAM), the universal methyl donor, methionine is central to DNA and histone methylation. nih.gov Tracing ¹⁵N-methionine can provide unprecedented insights into the dynamics of epigenetic modifications under different physiological and pathological conditions.
Redox Homeostasis: Methionine metabolism is connected to the synthesis of glutathione, a key antioxidant. nih.gov ¹⁵N-tracing could elucidate how cells allocate methionine between protein synthesis and antioxidant defense in response to oxidative stress.
Polyamine Synthesis: The propylamine (B44156) group of methionine is used in the synthesis of polyamines, which are crucial for cell growth and proliferation. nih.govnih.gov Isotope tracing can quantify the flux through this pathway and its dysregulation in diseases like cancer.
By applying ¹⁵N-methionine tracing to these interconnected networks, researchers can build more comprehensive models of cellular metabolism, revealing new regulatory hubs and potential therapeutic targets.
Synergistic Methodologies Combining ¹⁵N-NMR, MS, and Cryo-Electron Microscopy for Structural Biology
The determination of the three-dimensional structure of large and dynamic biomolecular complexes is one of the greatest challenges in structural biology. While X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques on their own, an integrative or hybrid approach that combines their strengths is emerging as the future standard. nih.govcreative-biostructure.comnrel.gov
The use of ¹⁵N-labeled proteins, synthesized using precursors like L-METHIONINE-N-FMOC (15N), is central to this synergistic approach:
¹⁵N-NMR Spectroscopy: Provides atomic-resolution information on protein structure, dynamics, and binding interfaces in solution. nih.govgenscript.com It is particularly powerful for studying the flexible or disordered regions of a protein that are often invisible in Cryo-EM maps.
Mass Spectrometry (MS): Techniques like native MS and cross-linking MS (XL-MS) provide crucial data on the subunit composition, stoichiometry, and topology of protein complexes. nih.govnih.gov This information acts as a set of spatial restraints to guide the assembly of individual high-resolution structures into the larger complex.
| Technique | Contribution to Integrative Structural Biology | Role of ¹⁵N-Labeling |
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution 3D density maps of large, complex macromolecules. | Not directly dependent on labeling, but provides the structural scaffold for data from other techniques. |
| Mass Spectrometry (MS) | Determines subunit stoichiometry, identifies binding partners, and provides distance constraints through cross-linking. | Not required for basic composition, but can be used in specialized isotope-labeling experiments. |
| Nuclear Magnetic Resonance (NMR) | Delivers atomic-level information on structure, dynamics, and intermolecular interfaces, especially for flexible regions. | Essential. ¹⁵N-labeling is required to simplify complex spectra and enable the necessary experiments for protein structure determination. nih.govgenscript.com |
Development of Automated Synthesis Platforms for Complex ¹⁵N-Labeled Peptides and Proteins
The chemical synthesis of peptides and small proteins offers unmatched flexibility, allowing for the incorporation of unnatural amino acids, post-translational modifications, and isotopic labels at specific sites. amidetech.com However, the synthesis of long or "difficult" peptide sequences, particularly those prone to aggregation, remains a significant challenge. mblintl.combiosynth.comnih.gov These difficulties are compounded when using expensive starting materials like ¹⁵N-labeled Fmoc-amino acids, where high efficiency and yield are paramount.
The future of complex peptide synthesis lies in the advancement of automated platforms, especially those based on fast-flow chemistry. amidetech.comchemrxiv.org Modern automated peptide synthesizers offer several advantages over traditional batch methods:
Increased Speed: Cycle times can be reduced to minutes per amino acid, allowing for the synthesis of protein chains of over 100 amino acids in a matter of hours. amidetech.com
Improved Efficiency: Precise control over reaction parameters, efficient mixing, and rapid reagent delivery can significantly improve coupling efficiency and reduce side reactions. chemrxiv.orgnih.gov
Reduced Waste: Flow-based systems can use solvents and reagents more efficiently, which is a major concern when working with costly labeled compounds. proteogenix.science
Developing robust, high-fidelity automated systems will make the routine synthesis of complex ¹⁵N-labeled proteins a reality. chemrxiv.org This will democratize access to custom-labeled proteins for NMR and MS studies, enabling researchers to tackle increasingly complex biological questions without being limited by the challenges of recombinant protein expression or the high cost and labor of manual synthesis.
| Challenge in Peptide Synthesis | How Automation Provides a Solution |
| Long Synthesis Times | Fast-flow chemistry reduces the time per coupling cycle, enabling rapid production of long peptides. amidetech.com |
| Low Yields / Incomplete Reactions | Precise control of temperature, flow rates, and reagent concentrations enhances reaction efficiency. chemrxiv.org |
| Aggregation of "Difficult Sequences" | The use of optimized solvents and high temperatures in flow systems can help disrupt secondary structures and improve solubility. nih.gov |
| High Cost of Labeled Reagents | Improved efficiency and reduced reaction volumes minimize the consumption of expensive ¹⁵N-labeled amino acids. |
| Generation of Hazardous Waste | More efficient use of solvents and reagents leads to less overall waste. proteogenix.science |
Q & A
Q. Advanced Research Focus
- Parameter Tuning : Increase acquisition times and use cryoprobes to enhance sensitivity. For NOE experiments, saturate 1H resonances for ≥3s to maximize polarization transfer .
- Dynamic Range Management : Avoid solvent suppression artifacts by using non-deuterated buffers or selective excitation pulses.
- Data Interpretation : Apply model-free analysis to decouple global tumbling from local motions, reducing overfitting in relaxation datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
